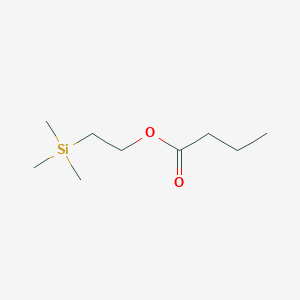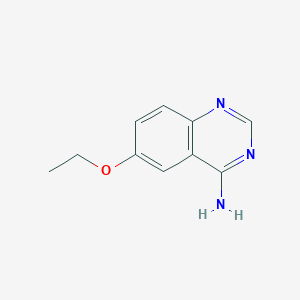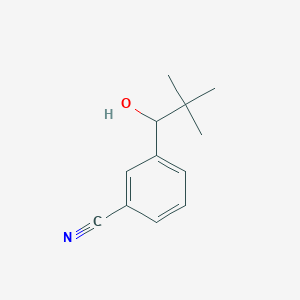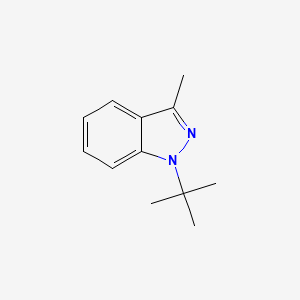
2-(Aminomethyl)-5-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-5-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an aminomethyl group at the second position and a methoxy group at the fifth position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-methoxynaphthalene can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-naphthaldehyde with an appropriate amine under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to adhere to green chemistry principles.
化学反应分析
Types of Reactions: 2-(Aminomethyl)-5-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield naphthylamines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthylamines.
Substitution: Halogenated or nitro-substituted naphthalenes.
科学研究应用
2-(Aminomethyl)-5-methoxynaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optical properties.
作用机制
The mechanism of action of 2-(Aminomethyl)-5-methoxynaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
2-(Aminomethyl)naphthalene: Lacks the methoxy group, leading to different chemical and biological properties.
5-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of an aminomethyl group, affecting its reactivity and applications.
2-(Aminomethyl)-6-methoxynaphthalene: The position of the methoxy group is different, which can influence its chemical behavior and interactions.
Uniqueness: 2-(Aminomethyl)-5-methoxynaphthalene is unique due to the specific positioning of the aminomethyl and methoxy groups on the naphthalene ring. This arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
(5-methoxynaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13NO/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-7H,8,13H2,1H3 |
InChI 键 |
WSMKSHYYNJBAIU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C=CC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)

![1H-Imidazo[4,5-h]quinolin-5-amine](/img/structure/B11907103.png)



![3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine](/img/structure/B11907148.png)

